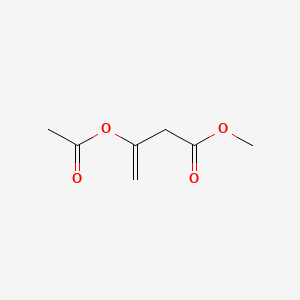
Methyl 3-(acetoxy)-3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetoxy)-3-butenoate: is an organic compound that belongs to the ester family It is characterized by the presence of an acetoxy group attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl 3-butenoate with acetic anhydride, which introduces the acetoxy group into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-butenoic acid and methanol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 3-butenoic acid and methanol.
Reduction: 3-butenoic alcohol.
Substitution: Amides or other substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(acetoxy)-3-butenoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the synthesis of functional polymers and copolymers, which have applications in coatings, adhesives, and biomedical devices.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Mécanisme D'action
The mechanism of action of methyl 3-(acetoxy)-3-butenoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters serve as substrates for enzyme-catalyzed transformations .
Comparaison Avec Des Composés Similaires
Methyl 3-butenoate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 3-(acetoxy)-3-butenoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl 3-(acetoxy)-3-butenoate is unique due to the presence of both an ester and an acetoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
4525-23-9 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h1,4H2,2-3H3 |
Clé InChI |
RSUXDGSAMUJZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















